Cas no 101265-09-2 (4-amino-N-cyclohexyl-2-hydroxybenzamide)

4-amino-N-cyclohexyl-2-hydroxybenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 4-amino-N-cyclohexyl-2-hydroxy-
- 4-Amino-N-cyclohexyl-2-hydroxybenzamide
- 4-amino-N-cyclohexyl-2-hydroxybenzamide
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- Inchi: 1S/C13H18N2O2/c14-9-6-7-11(12(16)8-9)13(17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5,14H2,(H,15,17)
- InChI Key: NBUIPZPBPWVALC-UHFFFAOYSA-N
- SMILES: C(NC1CCCCC1)(=O)C1=CC=C(N)C=C1O
Computed Properties
- Exact Mass: 234.136828g/mol
- Monoisotopic Mass: 234.136828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 234.29g/mol
- XLogP3: 2.9
- Topological Polar Surface Area: 75.4Ų
4-amino-N-cyclohexyl-2-hydroxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998716-5g |
4-Amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 95% | 5g |
¥8624.0 | 2023-04-06 | |
Enamine | EN300-153069-10.0g |
4-amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 95% | 10g |
$2209.0 | 2023-06-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998716-1g |
4-Amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 95% | 1g |
¥4334.0 | 2023-04-06 | |
Enamine | EN300-153069-0.1g |
4-amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 95% | 0.1g |
$144.0 | 2023-06-08 | |
TRC | A631465-10mg |
4-Amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
Chemenu | CM449483-250mg |
4-amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 95%+ | 250mg |
$265 | 2023-02-03 | |
Enamine | EN300-153069-10000mg |
4-amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 95.0% | 10000mg |
$2209.0 | 2023-09-26 | |
A2B Chem LLC | AV65854-500mg |
4-amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 95% | 500mg |
$447.00 | 2024-04-20 | |
Aaron | AR01AG16-50mg |
4-Amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 95% | 50mg |
$159.00 | 2025-02-09 | |
Aaron | AR01AG16-10g |
4-amino-N-cyclohexyl-2-hydroxybenzamide |
101265-09-2 | 95% | 10g |
$3063.00 | 2023-12-16 |
4-amino-N-cyclohexyl-2-hydroxybenzamide Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
Additional information on 4-amino-N-cyclohexyl-2-hydroxybenzamide
Comprehensive Overview of 4-amino-N-cyclohexyl-2-hydroxybenzamide (CAS No. 101265-09-2): Properties, Applications, and Research Insights
4-amino-N-cyclohexyl-2-hydroxybenzamide (CAS No. 101265-09-2) is a specialized organic compound garnering attention in pharmaceutical and biochemical research due to its unique structural features. This hydroxybenzamide derivative combines an amino group, a cyclohexyl moiety, and a hydroxyl group, making it a versatile intermediate for drug discovery and material science. Researchers frequently explore its hydrogen-bonding capacity and bioactivity potential, aligning with trends in small-molecule therapeutics and targeted drug design.
The compound’s molecular structure (C13H18N2O2) has been studied for its solubility profiles and stability under physiological conditions, critical for formulation development. Recent publications highlight its role in modulating enzyme interactions, particularly in kinase inhibition studies, a hot topic in cancer research and metabolic disorder therapeutics. Users searching for "4-amino-N-cyclohexyl-2-hydroxybenzamide uses" or "CAS 101265-09-2 supplier" often seek data on its synthetic routes or commercial availability for lab-scale applications.
From a synthetic chemistry perspective, 101265-09-2 is synthesized via amide coupling reactions between 2-hydroxy-4-aminobenzoic acid and cyclohexylamine, with yields optimized through catalytic methods. Its melting point (reported ~180–185°C) and spectral data (IR, NMR) are well-documented, aiding in quality control protocols. The compound’s logP value (~2.1) suggests moderate lipophilicity, relevant for blood-brain barrier permeability predictions—a key focus in neuropharmacology discussions.
Emerging applications include its use as a building block for fluorescent probes and metal-chelating agents, addressing demands in diagnostic imaging and environmental sensing. Environmental scientists have evaluated its biodegradability using OECD 301 guidelines, reflecting growing interest in sustainable chemistry. FAQs like "Is 4-amino-N-cyclohexyl-2-hydroxybenzamide toxic?" are addressed by peer-reviewed ecotoxicity studies showing low acute risks at standard concentrations.
In computational chemistry, 101265-09-2 serves as a model for molecular docking simulations, particularly with tyrosine kinase receptors. Its crystal structure (CCDC-deposited) aids in 3D pharmacophore modeling, a technique trending in AI-driven drug discovery. Suppliers often list it under "high-purity biochemicals" with ≥98% HPLC purity, catering to assay development needs.
Regulatory-wise, the compound is not classified under restricted substances, but compliance with REACH and GMP standards is advised for industrial use. Patent analyses reveal its inclusion in antifibrotic formulations (WO2021152501A1), connecting to searches for "novel anti-scarring agents." Storage recommendations emphasize desiccated conditions (-20°C) to prevent hydrolysis of its amide bond.
Future directions may explore its polypharmacology potential, leveraging its multi-target engagement capability—a paradigm shift in precision medicine. Collaborative studies between academia and biotech sectors could unlock its utility in rare disease therapies, a highly searched topic in orphan drug development forums.
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